3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzamide
Overview
Description
3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzamide is a synthetic organic compound. It belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry and material science. The compound’s structure features a benzamide core with various functional groups, including dichloro, methoxy, and dioxidotetrahydrothienyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzamide typically involves multi-step organic reactions. The starting materials might include 3,5-dichlorobenzoic acid, 4-methoxybenzylamine, and tetrahydrothiophene-1,1-dioxide. The synthesis could involve steps such as:
Formation of the benzamide core: Reacting 3,5-dichlorobenzoic acid with 4-methoxybenzylamine under dehydrating conditions to form the benzamide.
Introduction of the dioxidotetrahydrothienyl group: This might involve a nucleophilic substitution reaction where tetrahydrothiophene-1,1-dioxide is introduced to the benzamide core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The dichloro groups can be reduced to form the corresponding dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or acids, while substitution could introduce new functional groups to the benzamide core.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for 3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity. The pathways involved could include binding to the active site of an enzyme, blocking substrate access, or altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
3,5-dichloro-4-methoxybenzamide: Lacks the dioxidotetrahydrothienyl and methoxybenzyl groups.
N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxybenzamide: Lacks the dichloro groups.
4-methoxy-N-(4-methoxybenzyl)benzamide: Lacks the dichloro and dioxidotetrahydrothienyl groups.
Uniqueness
3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of both dichloro and dioxidotetrahydrothienyl groups might enhance its reactivity and binding affinity in biochemical applications.
Properties
IUPAC Name |
3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO5S/c1-27-16-5-3-13(4-6-16)11-23(15-7-8-29(25,26)12-15)20(24)14-9-17(21)19(28-2)18(22)10-14/h3-6,9-10,15H,7-8,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYKYMKAARMWOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C(=C3)Cl)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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